sodium;2,2,2-trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

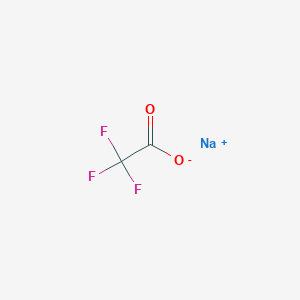

Sodium;2,2,2-trifluoroacetate, also known as sodium trifluoroacetate, is a chemical compound with the formula CF₃CO₂Na. It is the sodium salt of trifluoroacetic acid and appears as a white crystalline powder. This compound is widely used in various chemical reactions, particularly as a source of trifluoromethyl groups in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One convenient method for preparing sodium trifluoroacetate involves dissolving an equivalent amount of sodium carbonate in a 50% aqueous solution of trifluoroacetic acid. The solution is then filtered and evaporated by vacuum evaporation, taking special care to avoid decomposition of the salt by overheating. The solid obtained is dried under vacuum at 100°C .

Industrial Production Methods

In industrial settings, sodium trifluoroacetate can be prepared by neutralizing trifluoroacetic acid with an alkaline agent in a medium consisting essentially of an alcohol containing 3 to 4 carbon atoms. The water formed by the neutralization reaction is removed by azeotropic distillation, and the remaining solution is treated with a hydrocarbon that does not solubilize the alkali metal trifluoroacetate, forming an azeotrope with the alcohol to separate crystals of anhydrous sodium trifluoroacetate .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium trifluoroacetate undergoes various types of chemical reactions, including:

Trifluoromethylation: It is used as a trifluoromethylating agent for compounds like aromatic halides, aldehydes, and ketones.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific examples are less common.

Substitution: It can be used in nucleophilic substitution reactions, particularly in the presence of copper(I) halide catalysts.

Common Reagents and Conditions

Copper(I) Halide: Used as a catalyst in trifluoromethylation reactions.

Azobisisobutyronitrile (AIBN): Used as a catalyst in gem-difluorocyclopropanation of different alkenes.

Major Products Formed

Trifluoromethylated Compounds: These are the primary products formed when sodium trifluoroacetate is used as a trifluoromethylating agent.

Difluorocyclopropanes: Formed in gem-difluorocyclopropanation reactions.

Wissenschaftliche Forschungsanwendungen

Sodium trifluoroacetate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which sodium trifluoroacetate exerts its effects primarily involves its role as a trifluoromethylating agent. The trifluoromethyl group (CF₃) is highly electronegative, which makes it a valuable functional group in organic synthesis. The electron-withdrawing effect of the trifluoromethyl group stabilizes the anionic conjugate base, allowing for greater acidity and reactivity in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium Trichloroacetate: Similar in structure but contains chlorine atoms instead of fluorine.

Lithium Trifluoroacetate: Similar in function but uses lithium as the cation.

Potassium Trifluoroacetate: Similar in function but uses potassium as the cation.

Uniqueness

Sodium trifluoroacetate is unique due to its high solubility in water and polar organic solvents, as well as its strong electron-withdrawing trifluoromethyl group. This makes it particularly effective in trifluoromethylation reactions, which are essential in the synthesis of various pharmaceuticals and agrochemicals .

Eigenschaften

IUPAC Name |

sodium;2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCAUPASBSROMS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(C(F)(F)F)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(trifluoromethyl)phenyl]imidazole-2-thiol](/img/structure/B7724760.png)

![1-[3-(trifluoromethyl)phenyl]imidazole-2-thiol](/img/structure/B7724761.png)

![1-[4-(trifluoromethyl)phenyl]imidazole-2-thiol](/img/structure/B7724765.png)

![N'-[3-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7724772.png)